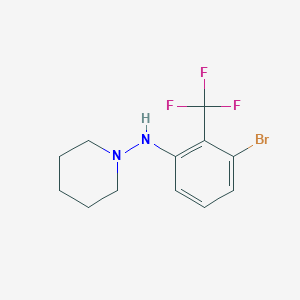

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Description

Historical Context and Discovery

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine (CAS 1713163-63-3) emerged as a subject of interest in the mid-2010s, coinciding with advancements in halogenated aromatic amine synthesis. Its discovery aligns with methodologies described in patents such as CN102134176A, which detailed novel routes for preparing aromatic amines via halogenated aromatic hydrocarbons and amine zinc chloride complexes. The compound’s structure—featuring a bromine atom, trifluoromethyl group, and piperidine moiety—reflects trends in pharmaceutical chemistry, where trifluoromethylation and halogenation strategies gained prominence for optimizing drug candidates. Early synthetic approaches likely involved Ullmann-type couplings or nucleophilic aromatic substitution, as evidenced by analogous procedures for related bromo-trifluoromethyl anilines.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄BrF₃N₂ |

| Molecular Weight | 323.15 g/mol |

| CAS Number | 1713163-63-3 |

| Structural Features | Bromine, CF₃, Piperidine |

Significance in Organic Chemistry

This compound exemplifies the convergence of three critical motifs in synthetic chemistry:

- Trifluoromethyl Group : The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, a cornerstone in agrochemical and pharmaceutical design. Its presence alters aromatic ring electronics, facilitating regioselective functionalization.

- Bromine Atom : Serves as a versatile leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl architectures.

- Piperidine Scaffold : A saturated six-membered nitrogen heterocycle, piperidine contributes to conformational rigidity and bioavailability in drug candidates.

The integration of these elements positions the compound as a valuable intermediate in synthesizing kinase inhibitors, antiviral agents, and materials science precursors. For instance, trifluoromethylphenyl-piperidine derivatives have been explored in cyclin G-associated kinase (GAK) inhibition, a target for antiviral therapies.

Position within Halogenated Aromatic Amine Classifications

This compound belongs to the secondary aromatic amine subclass, characterized by a piperidine group (secondary amine) bonded to a halogenated aromatic ring. Its classification is further refined by:

- Halogenation Pattern : The meta-bromo and ortho-trifluoromethyl substitution on the benzene ring create distinct electronic environments, influencing reactivity in electrophilic substitution and metal-catalyzed reactions.

- Hybrid Aromatic-Aliphatic Structure : Unlike purely aliphatic amines (e.g., trimethylamine), this compound’s aromatic ring directs conjugation effects, reducing basicity compared to aliphatic counterparts while enhancing π-π stacking in biological systems.

Table 2: Comparative Analysis of Halogenated Aromatic Amines

*Estimated based on analogous structures.

Properties

IUPAC Name |

N-[3-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF3N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZZZMWNOITPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C(=CC=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine typically involves the following steps:

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Piperidine Introduction: The piperidine moiety can be attached via nucleophilic substitution reactions, often using piperidine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 3-position undergoes palladium-catalyzed cross-coupling reactions, enabling modular derivatization. Key examples include:

Mechanistic Insight :

-

Suzuki coupling proceeds via oxidative addition of the C–Br bond to Pd(0), transmetalation with a boronic acid/ester, and reductive elimination .

-

The trifluoromethyl group enhances electron-withdrawing effects, activating the aryl bromide for nucleophilic substitution .

Nucleophilic Aromatic Substitution

The electron-deficient aryl bromide participates in SNAr reactions under mild conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium cyanide | DMF, CuCN, 160°C (microwave) | 3-Cyano-5-(trifluoromethyl) derivative | 61% | |

| Amines | Pd catalysis, K₃PO₄, 100°C | N-Alkylated piperidine analogs | 57–69% |

Key Observation : Steric hindrance from the trifluoromethyl group slows substitution at the 2-position, favoring reactivity at the 3-bromo site .

Functionalization of the Piperidine Ring

The secondary amine in the piperidine ring undergoes alkylation, acylation, or reductive amination:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, RT | N-Alkylpiperidine derivatives | 73% | |

| Amide Formation | HBTU, DIPEA, DCM | Piperidine-carboxamide hybrids | 65–82% |

Notable Example :

-

Coupling with indazole-3-carboxylic acid using HBTU yields potent kinase inhibitors (IC₅₀ < 100 nM) .

Trifluoromethyl Group Stability

The CF₃ group remains inert under most reaction conditions but influences electronic properties:

-

Direct functionalization (e.g., fluorination) is rare; modifications typically target the bromine or piperidine .

Comparative Reactivity

A comparison with structurally related compounds highlights unique features:

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| N-(3-Chloro-2-(trifluoromethyl)phenyl)piperidine | Lower electrophilicity at C3; slower cross-coupling | |

| N-(3-Bromo-2-fluorophenyl)piperidine | Reduced steric hindrance; faster SNAr |

Scientific Research Applications

Medicinal Chemistry

Intermediates in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. The presence of the piperidine moiety allows for modifications that can lead to new therapeutic agents. For instance, derivatives of piperidine have been shown to possess significant biological activity, including anticancer properties. A study demonstrated that similar piperidine derivatives inhibited tumor growth in hypopharyngeal cancer cell lines, suggesting potential applications in oncology .

Anticancer Activity

Research indicates that compounds with a piperidine structure exhibit promising anticancer effects. A notable study highlighted the efficacy of piperidine derivatives in inducing apoptosis in cancer cells, outperforming conventional treatments like bleomycin . The unique electronic properties imparted by the trifluoromethyl group enhance the compound's ability to interact with biological targets.

Biological Research

Mechanism of Action

The mechanism of action for N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine primarily involves interactions with specific receptors or enzymes. The bromine and trifluoromethyl groups enhance lipophilicity and metabolic stability, which are crucial for effective cellular uptake and target interaction . This characteristic makes it a suitable candidate for further exploration in drug design.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of compounds related to this compound. By modifying structural elements, researchers aim to improve potency and selectivity against specific targets. For example, modifications in the piperidine core have led to compounds with enhanced binding affinity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Study on Anticancer Properties : Research involving FaDu hypopharyngeal tumor cells showed that certain piperidine derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in cancer treatment .

- Exploration of RBP4 Antagonists : In a study focused on reducing serum RBP4 levels, novel compounds derived from similar scaffolds demonstrated promising results, indicating broader implications for metabolic disorders .

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Bromo vs. Trifluoromethyl Positioning

- N-(2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethyl)piperidin-1-amine (Compound 16) : Differs by replacing bromine with a difluoroethyl chain while retaining the CF₃ group at the 3-position. This substitution reduces steric hindrance but introduces additional fluorine atoms, enhancing lipophilicity .

- N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD): Features dual CF₃ groups on both phenyl and pyridine rings, increasing metabolic stability compared to mono-CF₃ analogs .

Bromo-Containing Analogs

- Broflanilide : An agrochemical with a bromine atom at the 2-position and a CF₃ group at the 6-position of the phenyl ring. The bromine’s position significantly impacts insecticidal activity, suggesting that the 3-bromo substitution in the target compound may alter biological target interactions .

Heterocyclic Replacements

Piperidine vs. Piperazine Derivatives

- Piperidine-Based Compounds : The target compound and analogs like Compound 3 () utilize a six-membered piperidine ring, which offers moderate basicity and conformational flexibility.

- For example, N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine demonstrates enhanced binding affinity due to the additional nitrogen .

Molecular Weight and Lipophilicity

*LogP values estimated using fragment-based methods.

Biological Activity

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a synthetic compound belonging to the piperidine derivatives, which are widely recognized for their diverse applications in medicinal chemistry. This compound's unique structure, characterized by the presence of bromine and trifluoromethyl groups, significantly influences its biological activity and potential therapeutic applications.

The synthesis of this compound generally involves two main steps: trifluoromethylation and piperidine introduction. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H). The piperidine moiety is typically attached via nucleophilic substitution reactions with piperidine or its derivatives. These synthetic routes can be optimized for industrial production to enhance yield and purity while minimizing environmental impacts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors or enzymes. The presence of bromine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, potentially improving its ability to cross biological membranes and interact with target proteins .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. In a study involving FaDu hypopharyngeal tumor cells, certain piperidine derivatives exhibited better cytotoxicity compared to standard treatments like bleomycin .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. A high-throughput screening of chemical libraries identified several piperidine derivatives with significant inhibitory effects against Mycobacterium tuberculosis. These compounds demonstrated minimum inhibitory concentrations (MIC) below 20 µM, indicating their potential as effective antimycobacterial agents .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study is essential for understanding how modifications to the piperidine structure influence biological activity. For example, variations in substituents on the phenyl ring can significantly alter the compound's potency against specific targets. Studies have shown that the inclusion of a trifluoromethyl group can enhance the potency of compounds by improving binding affinity to target proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and trifluoromethyl groups | Potential anticancer and antimicrobial activity |

| N-(3-Chloro-2-(trifluoromethyl)-phenyl)piperidin-1-amine | Chlorine instead of bromine | Altered reactivity and possibly reduced activity |

| N-(3-Bromo-2-(methyl)-phenyl)piperidin-1-amine | Methyl group replacing trifluoromethyl | Significant changes in biological behavior |

This table illustrates how variations in substituents can lead to different biological activities, highlighting the importance of chemical modifications in drug design.

Case Studies

Case Study 1: Anticancer Properties

In a recent investigation, a series of piperidine derivatives were synthesized and tested for their ability to induce apoptosis in cancer cell lines. The study found that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that this modification plays a crucial role in their biological effectiveness .

Case Study 2: Antimicrobial Screening

A high-throughput screening campaign evaluated over 100,000 compounds for their ability to inhibit M. tuberculosis. Among the identified hits, several piperidine derivatives showed potent activity with MIC values as low as 2 µM, indicating their potential as new therapeutic agents against tuberculosis .

Q & A

Q. What are the established synthetic routes for N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine, and what are their critical reaction parameters?

- Methodological Answer : A common approach involves defluoroalkylation of trifluoromethylarenes using hydrazones. For example, coupling 1,3-bis(trifluoromethyl)benzene with imine derivatives in DMSO under blue-light photocatalysis (4CzIPN catalyst) yields analogous piperidin-1-amine derivatives. Key parameters include:

- Reagents : Sodium formate (reducing agent), mesna (additive), and DMSO as solvent.

- Conditions : 16-hour reaction time, silica chromatography purification (0–12% EtOAc/hexanes) .

- Table : Example Reaction Conditions

| Component | Quantity/Equiv | Role |

|---|---|---|

| 1,3-Bis(trifluoromethyl)benzene | 3.0 equiv | Substrate |

| 4CzIPN | 1 mol% | Photocatalyst |

| Sodium formate | 4.0 equiv | Reducing agent |

| Mesna | 20 mol% | Additive |

Q. How is the compound characterized, and what analytical techniques are prioritized for purity assessment?

- Methodological Answer :

- TLC : Use 20% EtOAc/hexanes to monitor reaction progress (Rf values ~0.44–0.64) .

- NMR/LC-MS : Essential for confirming molecular structure and detecting bromine/trifluoromethyl groups.

- Elemental Analysis : Validates stoichiometry, particularly for bromine content.

- Safety Note : Due to bromine’s volatility, handling requires inert atmospheres (argon/nitrogen) and PPE .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated intermediates.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining regioselectivity?

- Methodological Answer :

- Catalyst Screening : Test alternatives to 4CzIPN (e.g., Ir-based photocatalysts) to improve light absorption efficiency.

- Solvent Optimization : Replace DMSO with less viscous solvents (e.g., acetonitrile) to enhance mixing.

- Additive Studies : Evaluate thiols (e.g., mesna) versus phosphines for stabilizing reactive intermediates .

- DOE (Design of Experiments) : Systematically vary temperature, light intensity, and stoichiometry to identify optimal conditions.

Q. What strategies are effective in evaluating the compound’s biological activity, particularly its interaction with enzyme targets?

- Methodological Answer :

- In Vitro Assays : Use fluorogenic substrates to measure inhibition of cytochrome P450 isoforms, leveraging the trifluoromethyl group’s electron-withdrawing properties.

- Docking Studies : Model interactions with piperidine-binding pockets (e.g., serotonin receptors) using Schrödinger Suite or AutoDock.

- SAR Analysis : Compare with analogues like N-(pyrimidin-5-ylmethyl) derivatives to identify critical substituents for activity .

Q. How should researchers address contradictions in reported biological data (e.g., antimicrobial vs. neuropharmacological effects)?

- Methodological Answer :

- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess cell-type specificity.

- Metabolite Profiling : Use LC-HRMS to detect degradation products that may influence activity.

- Orthogonal Assays : Validate antimicrobial claims via broth microdilution (CLSI guidelines) and neuroactivity via patch-clamp electrophysiology .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate in PBS (pH 7.4) at 37°C and monitor via HPLC for hydrolytic cleavage of the piperidine-amine bond.

- Computational Modeling : Calculate bond dissociation energies (BDEs) for the C-Br and C-CF3 bonds using DFT (e.g., Gaussian 16).

- Isotope Labeling : Synthesize deuterated analogs to trace metabolic pathways in hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.